![molecular formula C21H18N4O2S B284541 N-(1-naphthyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284541.png)
N-(1-naphthyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-naphthyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is a chemical compound that has been extensively studied in the field of scientific research. This compound is known for its potential use in various applications, including medicinal and biochemical research.
Wissenschaftliche Forschungsanwendungen
N-(1-naphthyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potential anticancer and antimicrobial properties. Additionally, this compound has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of N-(1-naphthyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its potential anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. Additionally, this compound has been shown to exhibit antimicrobial properties against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-naphthyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide in lab experiments is its potential to exhibit potent biological activity. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-naphthyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide. One potential direction is to further investigate its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it exerts its effects on various biological pathways. Finally, further studies are needed to determine the potential toxicity of this compound and its safety for use in humans.
Synthesemethoden
N-(1-naphthyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide can be synthesized using various methods. One of the most common methods involves the condensation of 1-naphthylamine with 4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazine-3-acetic acid in the presence of acetic anhydride and a catalyst. The resulting compound is then purified using various techniques, including column chromatography.
Eigenschaften
Molekularformel |
C21H18N4O2S |
---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide |
InChI |
InChI=1S/C21H18N4O2S/c26-18(22-16-10-5-7-13-6-1-2-8-14(13)16)12-25-21(27)19-15-9-3-4-11-17(15)28-20(19)23-24-25/h1-2,5-8,10H,3-4,9,11-12H2,(H,22,26) |
InChI-Schlüssel |
QBNVTZTXMBPALK-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)NC4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)NC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.